molecular formula C14H11NO5 B8245805 Benzyl 4-hydroxy-3-nitrobenzoate

Benzyl 4-hydroxy-3-nitrobenzoate

Cat. No.: B8245805
M. Wt: 273.24 g/mol
InChI Key: NWTUOCOEMHESRM-UHFFFAOYSA-N
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Description

Benzyl 4-hydroxy-3-nitrobenzoate is a synthetic aromatic ester derived from 4-hydroxy-3-nitrobenzoic acid (CAS 616-82-0) . It consists of a benzoic acid backbone with a hydroxyl (-OH) group at the para (4th) position and a nitro (-NO₂) group at the meta (3rd) position, esterified with a benzyl group (-OCH₂C₆H₅). The molecular formula is C₁₄H₁₁NO₅, and its estimated molecular weight is 273.25 g/mol (calculated by substituting the ethyl group in Ethyl 4-hydroxy-3-nitrobenzoate (C₉H₉NO₅, MW 211.17 ) with benzyl).

This compound is likely used as an intermediate in organic synthesis, leveraging the nitro group for further functionalization (e.g., reduction to amines) and the benzyl ester as a protective group for carboxylic acids. Its reactivity and stability are influenced by the electron-withdrawing nitro group and the steric bulk of the benzyl moiety.

Properties

IUPAC Name

benzyl 4-hydroxy-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5/c16-13-7-6-11(8-12(13)15(18)19)14(17)20-9-10-4-2-1-3-5-10/h1-8,16H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWTUOCOEMHESRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC(=C(C=C2)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration Followed by Esterification

The most widely documented approach involves nitrating 4-hydroxybenzoic acid to yield 4-hydroxy-3-nitrobenzoic acid, followed by esterification with benzyl bromide.

Nitration of 4-Hydroxybenzoic Acid

The nitration of 4-hydroxybenzoic acid is achieved using concentrated nitric acid (62%) in an aqueous alkaline medium. A catalytic amount of sodium nitrite (NaNO₂) accelerates the reaction, which proceeds at 20–40°C for several hours. The hydroxyl group at position 4 directs electrophilic aromatic substitution to the meta position (C3), yielding 4-hydroxy-3-nitrobenzoic acid in high purity. Key advantages include:

  • Regioselectivity : The hydroxyl group strongly activates the aromatic ring, ensuring preferential nitration at C3.

  • Yield : Patent data report yields exceeding 85% under optimized conditions.

Esterification with Benzyl Bromide

The carboxylic acid group of 4-hydroxy-3-nitrobenzoic acid is esterified using benzyl bromide in the presence of potassium carbonate (K₂CO₃) as a base. This SN2 reaction typically employs polar aprotic solvents like dimethylformamide (DMF) or acetone under reflux. For example, Wang et al. demonstrated a 79.5% overall yield for a structurally analogous methyl ester via similar conditions.

Critical Parameters :

  • Base Selection : K₂CO₃ effectively deprotonates the carboxylic acid without hydrolyzing the nitro group.

  • Solvent Choice : DMF enhances nucleophilicity of the carboxylate anion, accelerating benzylation.

Esterification Followed by Nitration

An alternative route involves first converting 4-hydroxybenzoic acid to benzyl 4-hydroxybenzoate, followed by nitration.

Esterification of 4-Hydroxybenzoic Acid

Initial esterification with benzyl alcohol is catalyzed by concentrated sulfuric acid (H₂SO₄) via Fischer esterification. This method requires refluxing in methanol or toluene, achieving near-quantitative yields for benzyl esters.

Nitration of Benzyl 4-Hydroxybenzoate

Nitration of the esterified compound introduces the nitro group at C3. However, the electron-withdrawing ester moiety deactivates the ring, necessitating stronger nitrating agents or elevated temperatures. A mixture of fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C is typically employed to minimize side reactions.

Challenges :

  • Competitive Directing Effects : The ester group (meta-directing) competes with the hydroxyl group (ortho/para-directing), potentially reducing regioselectivity.

  • Yield Optimization : Reported yields for analogous nitro esters range from 70–80%, contingent on strict temperature control.

Comparative Analysis of Synthetic Methods

ParameterNitration Followed by EsterificationEsterification Followed by Nitration
Regioselectivity High (hydroxyl directs nitration)Moderate (competing directing groups)
Reaction Conditions Mild (20–40°C)Harsh (0–5°C, strong acids)
Overall Yield 75–85%65–75%
Purification Complexity Moderate (acid isolation required)High (nitro ester solubility issues)

Mechanistic Insights and Side Reactions

Nitration Mechanism

The nitronium ion (NO₂⁺) attacks the aromatic ring at the position most activated by the hydroxyl group. In 4-hydroxybenzoic acid, resonance donation from the -OH group increases electron density at C3, favoring nitration. For the esterified precursor, the electron-withdrawing ester reduces ring activation, necessitating higher nitration temperatures.

Competing Reactions

  • Over-Nitration : Prolonged exposure to HNO₃ risks dinitration, particularly at C5 or C6.

  • Ester Hydrolysis : Acidic conditions during nitration may hydrolyze the benzyl ester, necessitating strict pH control.

Catalytic and Solvent Innovations

Copper-Catalyzed Nitration

A patent by CN115819243B describes using copper salts (e.g., Cu(OAc)₂) to enhance nitration efficiency in acetic acid solutions. While developed for acetophenone derivatives, this method could be adapted for benzoate esters, potentially improving yields to >90% under milder conditions.

Solvent Effects

  • Acetic Acid-Water Mixtures : Facilitate nitration by stabilizing reactive intermediates while preventing ester hydrolysis.

  • Toluene-THF Mixtures : Improve solubility of nitro intermediates, aiding in purification.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR : Key signals include the benzyloxy protons (δ 5.2–5.4 ppm) and aromatic protons adjacent to the nitro group (δ 8.1–8.3 ppm).

  • LC-MS : Molecular ion peaks confirm the target mass (e.g., m/z 287 for C₁₄H₁₁NO₅).

Crystallography

Industrial-Scale Considerations

Cost Efficiency

The nitration-first route is preferred for large-scale production due to lower catalyst costs and higher yields. Benzyl bromide, however, remains a costly reagent, prompting research into alternative benzylation agents.

Environmental Impact

  • Waste Management : Nitration generates nitric acid waste, requiring neutralization before disposal.

  • Solvent Recovery : DMF and acetone are recycled via distillation, reducing environmental footprint.

Emerging Methodologies

Microwave-Assisted Synthesis

Recent studies suggest microwave irradiation can reduce reaction times for nitration and esterification by 50–70%, though scalability remains unproven.

Enzymatic Esterification

Lipase-catalyzed esterification offers a green alternative to traditional methods, albeit with lower yields (50–60%) for nitroaromatic substrates .

Scientific Research Applications

Benzyl 4-hydroxy-3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs that can be activated in the body.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Benzyl 4-hydroxy-3-nitrobenzoate depends on its chemical structure. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors. The benzyl ester moiety can be hydrolyzed in vivo to release the active 4-hydroxy-3-nitrobenzoic acid.

Comparison with Similar Compounds

Notes

Data Limitations : Direct experimental data on this compound is scarce; properties are inferred from structurally similar compounds .

Synthetic Challenges : Nitration and esterification steps require precise control to avoid over-nitration or ester hydrolysis.

Safety Considerations : Nitro compounds may exhibit toxicity or explosivity under certain conditions, necessitating careful handling.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing benzyl 4-hydroxy-3-nitrobenzoate, and what analytical methods validate its purity?

  • Synthesis : Alkylation of methyl 4-hydroxy-3-nitrobenzoate with benzyl bromide in 3-pentanone is a common method . Alternative routes include esterification of 4-hydroxy-3-nitrobenzoic acid with benzyl alcohol under acid catalysis.
  • Validation : High-resolution mass spectrometry (HRMS) confirms molecular weight, while NMR (¹H/¹³C) identifies functional groups and substitution patterns. Purity is assessed via HPLC with UV detection (λ = 254 nm) .

Q. How do crystallographic tools like SHELX and ORTEP aid in structural elucidation of nitroaromatic esters?

  • SHELX : Used for small-molecule refinement; SHELXL refines atomic positions and thermal parameters against X-ray diffraction data. Hydrogen bonding networks can be mapped using SHELXPRO .
  • ORTEP-3 : Generates graphical representations of crystal structures, highlighting nitro and ester group geometries. It visualizes anisotropic displacement parameters, critical for assessing steric effects in the nitro-substituted aromatic ring .

Q. What spectroscopic techniques are essential for characterizing hydrogen bonding in this compound?

  • IR Spectroscopy : Detects O–H stretching (3200–3500 cm⁻¹) and nitro group vibrations (1520–1350 cm⁻¹).
  • Solid-state NMR : Resolves hydrogen-bonded proton environments, while X-ray diffraction quantifies bond distances (e.g., O–H···O=C interactions) .

Advanced Research Questions

Q. How can conflicting crystallographic and spectroscopic data on nitro group orientation be resolved?

  • Contradiction : X-ray data may indicate planar nitro groups, while solution-state NMR suggests rotational flexibility.
  • Resolution : Variable-temperature NMR (VT-NMR) assesses dynamic behavior, and DFT calculations (e.g., B3LYP/6-311+G(d,p)) model energy barriers for nitro group rotation. Cross-validation with powder XRD refines disorder models .

Q. What strategies optimize regioselective nitration in benzyl 4-hydroxybenzoate derivatives?

  • Directed Nitration : Use sulfuric acid as a solvent to protonate the hydroxyl group, directing nitration to the meta position. Kinetic control at low temperatures (−10°C) minimizes di-nitration .
  • Protection/Deprotection : Benzyl ether protection of the hydroxyl group alters electronic effects, enabling para-nitration. Subsequent hydrogenolysis restores the hydroxyl group .

Q. How do hydrogen-bonding patterns influence the solid-state reactivity of this compound?

  • Graph Set Analysis : Categorizes hydrogen bonds (e.g., R₂²(8) motifs) to predict reactivity. Strong O–H···O=C interactions stabilize the crystal lattice, reducing hydrolysis rates.
  • Thermal Analysis : DSC and TGA correlate decomposition temperatures with hydrogen-bond strength. Weaker bonds (e.g., C–H···O) enhance melt-phase reactivity .

Q. What enzymatic systems show activity toward this compound, and how is this assayed?

  • Esterases/Lipases : Candida antarctica lipase B (CAL-B) catalyzes transesterification in non-aqueous media. Activity is monitored via HPLC or GC-MS to quantify benzyl alcohol release .
  • Kinetic Modeling : Michaelis-Menten parameters (Km, Vmax) are derived from time-course data. Competitive inhibition studies assess nitro group effects on enzyme affinity .

Methodological Considerations

  • Data Contradictions : Always cross-validate crystallographic (SHELX) and spectroscopic data with computational models (e.g., Gaussian or ORCA) .
  • Synthetic Optimization : Use design-of-experiment (DoE) frameworks, such as Yates patterns, to evaluate catalyst loading, temperature, and solvent effects .

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